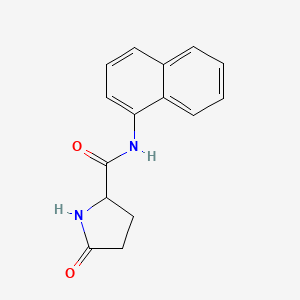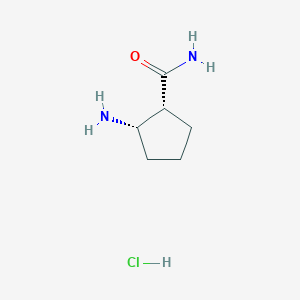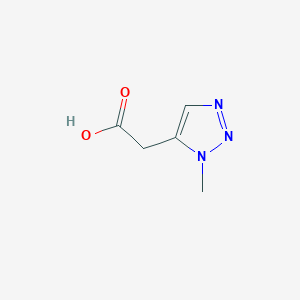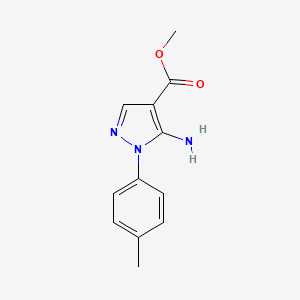![molecular formula C13H19ClN2 B2696564 [(4-Chlorophenyl)methyl][2-(pyrrolidin-1-YL)ethyl]amine CAS No. 105479-08-1](/img/structure/B2696564.png)
[(4-Chlorophenyl)methyl][2-(pyrrolidin-1-YL)ethyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound, also known as [(4-Chlorophenyl)methyl][2-(pyrrolidin-1-YL)ethyl]amine dihydrochloride, has a CAS Number of 105479-11-6 . It has a molecular weight of 311.68 and its IUPAC name is N-(4-chlorobenzyl)-2-(1-pyrrolidinyl)ethanamine dihydrochloride . It is typically stored at room temperature and comes in the form of a powder .
Molecular Structure Analysis
The structure of this compound is determined by spectral (IR, 1H NMR), elemental analyses and X-ray diffraction data . The InChI code for this compound is 1S/C13H19ClN2.2ClH/c14-13-5-3-12(4-6-13)11-15-7-10-16-8-1-2-9-16;;/h3-6,15H,1-2,7-11H2;2*1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, etc., are not provided in the search results.科学的研究の応用
Biomarkers for Tobacco and Cancer Research
Research has demonstrated the utility of measuring human urinary carcinogen metabolites as a practical approach for obtaining significant information about tobacco and cancer. This includes a variety of carcinogens and their metabolites quantified in the urine of smokers or those exposed to environmental tobacco smoke (ETS), highlighting the importance of such biomarkers in studies focused on tobacco products and their specific carcinogens, such as NNAL and NNAL-Gluc derived from NNK, a tobacco-specific carcinogen. These biomarkers are crucial for future studies on tobacco and human cancer, especially in the context of new tobacco products and strategies for harm reduction (Hecht, 2002).
Endocrine Disruptors and Environmental Toxicology
DDT and its main metabolite DDE, acting as endocrine disruptors in humans and wildlife, have been reviewed for their impact on reproductive and immune systems. The review aims to provide an overview of how exposure to these compounds affects estrogen-disrupting action in both humans and wildlife, suggesting the hypothesis of direct action on mitochondrial steroid receptors (Burgos-Aceves et al., 2021).
Organic Thermoelectric Materials
The thermoelectric performance of poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS), one of the most successful organic thermoelectric materials, has been significantly enhanced through various treatment methods. This mini-review summarizes these methods and the origin of thermoelectric enhancement, underlining the potential of PEDOT:PSS in developing more efficient organic thermoelectric materials for future applications (Zhu et al., 2017).
Hazardous Chemical Degradation
The formation, environmental fate, and toxicity of chemical warfare agent degradation products have been assessed, providing essential insights into occupational and environmental health. This includes the degradation products of several agents such as sulfur mustards and nerve agents, highlighting the importance of understanding these processes for environmental monitoring and health risk assessment (Munro et al., 1999).
Environmental Impact and Safety of PFAS
The review on amine-containing sorbents for PFAS removal from water supplies discusses the development and application of these sorbents, underlining the combined effects of electrostatic interactions, hydrophobic interactions, and sorbent morphology on PFAS removal. This critical analysis aims to guide the design of next-generation sorbents for effective PFAS control, contributing to the safety of drinking water and environmental protection (Ateia et al., 2019).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of exposure or if specific accidents occur .
作用機序
Target of Action
It is known that similar compounds interact with various receptors, contributing to their biological activity .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to influence various biological activities, suggesting that they may affect multiple pathways .
Result of Action
Similar compounds have been shown to have various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-pyrrolidin-1-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2/c14-13-5-3-12(4-6-13)11-15-7-10-16-8-1-2-9-16/h3-6,15H,1-2,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAOUOOMPFFUMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

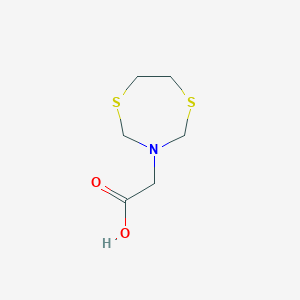
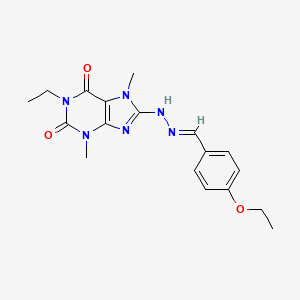
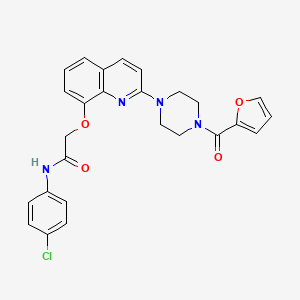
![2-((3-chlorobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2696488.png)
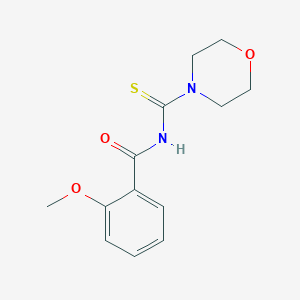
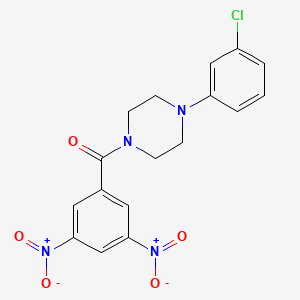
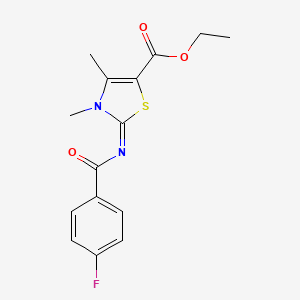


![N-[[4-(4-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2696496.png)
